Cas no 1706471-77-3 ((2E)-N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-3-phenylprop-2-enamide)
(2E)-N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-3-phenylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- (2E)-N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-3-phenylprop-2-enamide
- N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide
- F6414-2556
- 1706471-77-3
- (E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-phenylprop-2-enamide
- AKOS024874636
- (2E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-3-phenylprop-2-enamide
-
- Inchi: 1S/C20H22N2O2/c1-22-12-11-16-13-17(8-9-18(16)22)19(23)14-21-20(24)10-7-15-5-3-2-4-6-15/h2-10,13,19,23H,11-12,14H2,1H3,(H,21,24)/b10-7+
- InChI Key: KBTXTEHISYXGDB-JXMROGBWSA-N
- SMILES: OC(CNC(/C=C/C1C=CC=CC=1)=O)C1C=CC2=C(C=1)CCN2C
Computed Properties
- Exact Mass: 322.168127949g/mol
- Monoisotopic Mass: 322.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 52.6Ų
(2E)-N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-3-phenylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6414-2556-2μmol |
(2E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-3-phenylprop-2-enamide |
1706471-77-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2556-5μmol |
(2E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-3-phenylprop-2-enamide |
1706471-77-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2556-10μmol |
(2E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-3-phenylprop-2-enamide |
1706471-77-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2556-20μmol |
(2E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-3-phenylprop-2-enamide |
1706471-77-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2556-1mg |
(2E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-3-phenylprop-2-enamide |
1706471-77-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2556-2mg |
(2E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-3-phenylprop-2-enamide |
1706471-77-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2556-3mg |
(2E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-3-phenylprop-2-enamide |
1706471-77-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2556-4mg |
(2E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-3-phenylprop-2-enamide |
1706471-77-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2556-5mg |
(2E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-3-phenylprop-2-enamide |
1706471-77-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6414-2556-10mg |
(2E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-3-phenylprop-2-enamide |
1706471-77-3 | 10mg |
$79.0 | 2023-09-09 |
(2E)-N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-3-phenylprop-2-enamide Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on (2E)-N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-3-phenylprop-2-enamide
The Synthesis and Applications of (2E)-N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-3-phenylprop-2-enamide
The compound with CAS number 1706471-77-3, named (2E)-N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-3-phenylprop-2-enamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and material science. This compound has garnered attention due to its unique structural features and promising biological activities.
Structural Analysis
The molecule consists of a hydroxy group attached to an indole ring, which is further substituted with a methyl group and connected to a propenamide moiety. The indole ring is a key structural element, known for its aromaticity and ability to participate in various hydrogen bonding interactions, which are crucial for bioavailability and target binding in pharmacological applications.
Synthesis Methods
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of Stille coupling reactions and amidation techniques. The use of catalytic asymmetric synthesis has also been explored to enhance the enantiomeric purity of the product, which is essential for drug development.
Biological Activity and Applications
Research has demonstrated that this compound exhibits potent antitumor activity, particularly against various human cancer cell lines such as HeLa and MCF7. The compound's ability to inhibit topoisomerase IIα, a key enzyme involved in DNA replication, has been highlighted in recent studies published in *Nature Communications*.
In addition to its pharmacological applications, this compound has shown promise in the field of neuroprotection. Studies conducted at the University of California, San Francisco, have indicated that it can effectively reduce oxidative stress in neuronal cells, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's.
Environmental Impact and Safety Considerations
The environmental impact of this compound has been a subject of recent scrutiny. Preliminary toxicity studies indicate that it has low acute toxicity in experimental animals, suggesting that it may be safer than traditional chemotherapeutic agents.
Efforts are currently underway to optimize its solubility and bioavailability through structural modifications, which could further enhance its therapeutic potential.
1706471-77-3 ((2E)-N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-3-phenylprop-2-enamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)